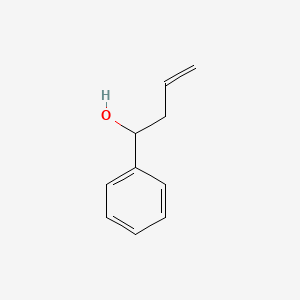

1-Phenyl-3-buten-1-ol

Overview

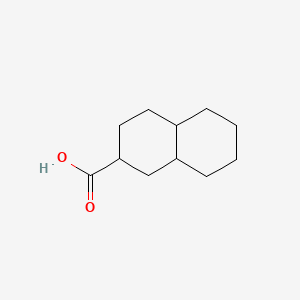

Description

1-phenyl-3-buten-1-ol is an aromatic alcohol that is (but-3-en-1-yl)benzene in which one of the benzylic methylene hydrogens has been replaced by a hydroxy group. It is a secondary alcohol, an aromatic alcohol and an olefinic compound.

Scientific Research Applications

Enzymatic Resolution and Synthesis Applications : 1-Phenyl-3-buten-1-ol has been used in enzymatic resolutions. For instance, it was separated with high enantioselectivity by lipase-mediated acetylation, indicating its potential in producing enantiomerically pure compounds (Chalecki, Guibé-Jampé, & Plenkiewicz, 1997). Additionally, its derivative (S)-1-Phenyl-3-buten-1-ol served as a building block for synthesizing antidepressants like (R)-fluoxetine and (R)-tomoxetine (Bracher & Litz, 1996).

Structural and Property Analysis : Studies have explored the structural properties and synthesis of compounds related to this compound. For example, (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol was synthesized and its structure analyzed through X-ray diffraction, showing intramolecular coordination to tin (Fu et al., 2010).

Metabolic Engineering for Biofuel Production : In the field of biofuel, this compound-related compounds like 3-methyl-3-buten-1-ol have been produced through engineered isoprenoid pathways in E. coli, demonstrating their potential as biofuels (George et al., 2015).

Chemical Reactions and Mechanisms : Various reactions involving this compound or its derivatives have been studied to understand their reactivity and potential applications. For instance, hydroalumination reactions of phenyl 1-(trimethylsilyl)propadienyl sulfide, a related compound, have been investigated for producing 3-buten-1-ols (Tanaka, Kanemasa, & Tsuge, 1990).

Analytical Chemistry and Mass Spectrometry : The compound has been used in studies involving mass spectrometry to understand fragmentation patterns, which is crucial in analytical chemistry for identifying and characterizing compounds (Smith & Voorhees, 1981).

Catalysis and Chemical Synthesis : In catalysis, studies have been conducted on reactions like the Prins condensation using related compounds like 3-buten-1-ol, demonstrating their utility in producing important industrial chemicals (Vasiliadou, Gould, & Lobo, 2017).

Safety and Toxicology : The safety and toxicological profile of derivatives like 4-phenyl-3-buten-2-ol have been reviewed, especially in the context of their use as fragrance ingredients, highlighting the importance of understanding the health effects of chemical compounds (Scognamiglio, Letizia, & Api, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

1-Phenyl-3-buten-1-ol is an aromatic alcohol

Mode of Action

It is known that the compound is an aromatic alcohol, which suggests it may interact with its targets through hydrogen bonding or other intermolecular forces .

Biochemical Pathways

As an aromatic alcohol, it might be involved in various metabolic processes .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .

Result of Action

As an aromatic alcohol, it may have various effects depending on its specific targets and the context of its use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .

Biochemical Analysis

Biochemical Properties

1-Phenyl-3-buten-1-ol plays a significant role in various biochemical reactions. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound, as it undergoes enzymatic oxidation to form corresponding aldehydes. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby impacting cellular metabolism and homeostasis. Furthermore, this compound may induce apoptosis in certain cell types by activating caspase pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it may inhibit alcohol dehydrogenases by competing with the substrate for the active site. Additionally, this compound can influence gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive intermediates that may affect cellular function. These temporal changes are important for understanding the compound’s behavior in biological systems .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and neurotoxicity. These threshold effects highlight the importance of dosage considerations in the use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenases and cytochrome P450 enzymes, leading to the formation of aldehydes and other oxidative metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties, such as lipophilicity and solubility .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name |

1-phenylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKVZBXSJFAZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873266 | |

| Record name | 4-Phenyl-1-buten-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-58-3 | |

| Record name | 1-Phenyl-3-buten-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1-buten-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbut-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-O-[(3-Carboxypropoxy)(hydroxy)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1198829.png)

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)

![2-[(1-cyclohexyl-5-tetrazolyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198841.png)

![1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1198845.png)

![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)

![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)